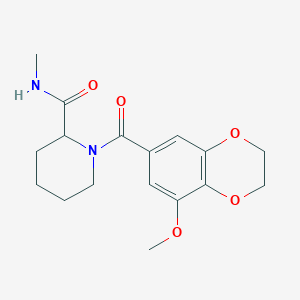
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as OPIM, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling and the release of neurotransmitters. By modulating the activity of the sigma-1 receptor, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone may be able to affect neuronal activity and neurotransmitter release, leading to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, it has been shown to have analgesic effects, reducing sensitivity to pain. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has also been shown to affect the release of dopamine, a neurotransmitter involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other compounds that affect the sigma-1 receptor. However, Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific experimental design.
Zukünftige Richtungen
For the study of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone include the development of new compounds and the investigation of its potential use in various areas of research.
Synthesemethoden
The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps. First, 4-propan-2-ylpiperazine is reacted with oxalyl chloride to form oxalyl-4-propan-2-ylpiperazine. This intermediate is then reacted with 2-hydroxymethyl oxolane to form Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone. The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is a multi-step process that requires careful attention to detail and purification to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity. Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use in pain management and addiction treatment.
Eigenschaften
IUPAC Name |
oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKLDQRWBKSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)
![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)



![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)